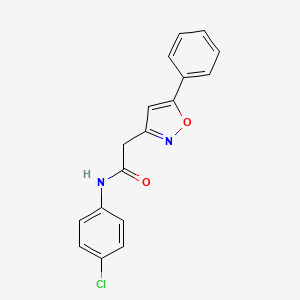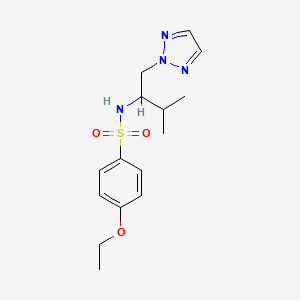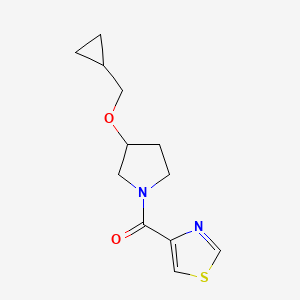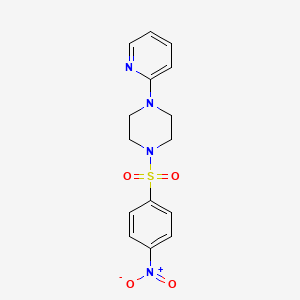![molecular formula C24H28N4O6S2 B2557543 (Z)-4-((4-((6-éthoxy-3-méthylbenzo[d]thiazol-2(3H)-ylidène)carbamoyl)phényl)sulfonyl)pipérazine-1-carboxylate d’éthyle CAS No. 398997-75-6](/img/structure/B2557543.png)
(Z)-4-((4-((6-éthoxy-3-méthylbenzo[d]thiazol-2(3H)-ylidène)carbamoyl)phényl)sulfonyl)pipérazine-1-carboxylate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 4-((4-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H28N4O6S2 and its molecular weight is 532.63. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 4-((4-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-((4-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antimicrobienne
La structure du composé suggère des propriétés antimicrobiennes potentielles. Les chercheurs ont étudié son efficacité contre divers micro-organismes, y compris les bactéries et les champignons. Notamment, il a démontré une forte activité contre les bactéries Gram-positives comme Micrococcus luteus et les bactéries Gram-négatives comme Escherichia coli. De plus, il présente une activité antifongique contre des espèces telles que Aspergillus niger et Aspergillus terreus .
Propriétés Antioxydantes
L’activité antioxydante du composé est remarquable. Il piège efficacement les radicaux libres, comme le montre son inhibition de 72,0 % (IC50 = 144 μL) dans le test DPPH et de 66,3 % (IC50 = 132 μL) dans le test du pouvoir réducteur ferrique. Ces propriétés en font un candidat potentiel pour lutter contre les maladies liées au stress oxydatif .
Chélation Métallique et Chimie de Coordination
La structure du ligand lui permet de former des complexes stables avec des ions métalliques bivalents (cobalt, nickel, cuivre et zinc). Ces complexes métalliques présentent une géométrie octaédrique, comme le confirment les études UV-Vis, FT-IR et magnétiques. Les calculs théoriques utilisant la théorie de la fonctionnelle de la densité (DFT) fournissent des informations sur leurs structures géométriques et leurs paramètres de réactivité .
Chimie Médicinale
Compte tenu de sa nature bioactive, ce composé pourrait servir d’échafaudage pour la conception de nouveaux médicaments. Les chercheurs ont exploré son potentiel comme agent anti-inflammatoire, anticancéreux et antitumoral. Sa structure unique et ses capacités de coordination en font une cible intéressante pour le développement de médicaments .
Synthèse Hétérocyclique
La partie hétérocyclique du composé (benzothiazole) contribue à ses diverses applications. Les composés hétérocycliques jouent un rôle crucial dans la découverte de médicaments, et la synthèse de ce composé par des réactions multicomposants (MCR) souligne sa polyvalence .
Cristallographie et Études Structurales
Des études de diffraction des rayons X sur monocristal ont confirmé les structures cristalline et moléculaire de composés apparentés. Ces études fournissent des informations précieuses sur l’arrangement des atomes, les angles de liaison et les interactions intermoléculaires. De telles informations structurales aident à comprendre le comportement et les propriétés du composé .
Propriétés
IUPAC Name |
ethyl 4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S2/c1-4-33-18-8-11-20-21(16-18)35-23(26(20)3)25-22(29)17-6-9-19(10-7-17)36(31,32)28-14-12-27(13-15-28)24(30)34-5-2/h6-11,16H,4-5,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIWHBZUIAVDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2557462.png)




![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557469.png)

![2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile](/img/structure/B2557474.png)
![3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2557476.png)

![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]propanamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2557478.png)
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2557480.png)

